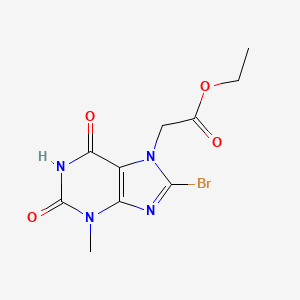

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule. It contains a chromen-7-yl group, which is a common motif in many natural products and pharmaceuticals . The molecule also contains a methoxyphenyl group, which is a common substituent in many organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For example, a new hybrid compound of chalcone-salicylate has been successfully synthesized using a linker mode approach . Another study reported the synthesis of a new functionally substituted hetarylcarbamate from methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic analysis, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . These techniques are commonly used to determine the structure of organic compounds .Aplicaciones Científicas De Investigación

Antibacterial Effects and Synthesized Derivatives

Research has focused on synthesizing new derivatives of 4-hydroxy-chromen-2-one, including 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl derivatives, to evaluate their antibacterial activity. These compounds have shown significant bacteriostatic and bactericidal activities against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. Advanced analytical methods have characterized the synthesized compounds, underscoring their potential as novel antibacterial agents (Behrami & Dobroshi, 2019).

Synthesis and Characterization of Derivatives

Studies have detailed the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, showcasing the versatility of these compounds in organic synthesis. The reactions involved in the synthesis of these derivatives have been meticulously detailed, highlighting their potential in creating diverse molecular structures with possible biological activities (Velikorodov et al., 2014).

Novel Synthesis Techniques and Ligand Formation

Research has also delved into the synthesis of carbamate derivatives of coumarin and chromene, employing novel synthesis techniques. These studies have not only expanded the chemical understanding of these compounds but also explored their applications as ligands in metal complexes, potentially opening new avenues in catalysis and material science (Velikorodov & Imasheva, 2008).

Antimicrobial and Enzyme Inhibition Studies

Further research has investigated the antimicrobial properties of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate and its analogs. These studies have not only confirmed the antimicrobial efficacy of these compounds but also conducted enzyme assay studies to understand their mechanism of action. Molecular docking studies have been employed to predict the binding interactions with receptors, providing insights into their potential as drug candidates (Tiwari et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-5-23(6-2)22(25)28-17-11-12-18-19(13-17)27-14(3)20(21(18)24)15-7-9-16(26-4)10-8-15/h7-13H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEJCNBDNUTTGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2987243.png)

![7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2987251.png)

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B2987255.png)

![2-(3-Methoxyphenyl)-5-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-imidazole-4-carboxamide](/img/structure/B2987257.png)

![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2987258.png)

![2-amino-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2987263.png)